molecular formula C7H6BrN3 B13140906 6-Bromo-3-methylimidazo[1,2-a]pyrazine CAS No. 1289208-31-6

6-Bromo-3-methylimidazo[1,2-a]pyrazine

Cat. No.: B13140906
CAS No.: 1289208-31-6
M. Wt: 212.05 g/mol
InChI Key: DYKLTHFGLYODIR-UHFFFAOYSA-N
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Description

6-Bromo-3-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazopyrazine family. This compound is characterized by a fused ring structure consisting of an imidazole ring and a pyrazine ring. The presence of a bromine atom at the 6th position and a methyl group at the 3rd position makes it a unique derivative with significant potential in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylimidazole with 2,3-dibromopyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole and pyrazine rings.

    Cyclization Reactions: Further cyclization reactions can occur, leading to the formation of more complex fused ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

    Substituted Derivatives: Various substituted imidazopyrazines depending on the nucleophile used.

    Oxidized or Reduced Forms: Altered oxidation states of the parent compound.

Scientific Research Applications

6-Bromo-3-methylimidazo[1,2-a]pyrazine has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methylimidazo[1,2-a]pyrazine is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, its potential antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

    3-Bromo-6-methylimidazo[1,2-a]pyrazine: A positional isomer with similar properties but different reactivity.

    Imidazo[1,2-a]pyridine: A related compound with a pyridine ring instead of a pyrazine ring, exhibiting different chemical and biological properties.

    Imidazo[1,2-a]quinoxaline: Another fused heterocyclic compound with potential pharmacological activities.

Uniqueness: 6-Bromo-3-methylimidazo[1,2-a]pyrazine stands out due to its specific substitution pattern, which imparts unique reactivity and potential biological activities. Its bromine atom at the 6th position and methyl group at the 3rd position make it a versatile scaffold for further functionalization and exploration in various research fields.

Properties

IUPAC Name

6-bromo-3-methylimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-10-7-3-9-6(8)4-11(5)7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKLTHFGLYODIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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